molecular formula C4H6N4O2 B2766199 4-(2-Oxopropyl)-1H-tetrazol-5-one CAS No. 202415-39-2

4-(2-Oxopropyl)-1H-tetrazol-5-one

Cat. No.: B2766199
CAS No.: 202415-39-2
M. Wt: 142.118
InChI Key: UPSCHLGKPUGLFS-UHFFFAOYSA-N
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Description

4-(2-Oxopropyl)-1H-tetrazol-5-one: is a heterocyclic compound that contains a tetrazole ring substituted with a 2-oxopropyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The tetrazole ring is known for its stability and ability to participate in a variety of chemical reactions, making it a valuable scaffold in drug design and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Oxopropyl)-1H-tetrazol-5-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-oxopropylamine with sodium azide in the presence of a suitable catalyst to form the tetrazole ring. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Oxopropyl)-1H-tetrazol-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the 2-oxopropyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted tetrazoles.

Scientific Research Applications

4-(2-Oxopropyl)-1H-tetrazol-5-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a scaffold for drug design, particularly in the development of inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 4-(2-Oxopropyl)-1H-tetrazol-5-one involves its interaction with molecular targets in biological systems. The tetrazole ring can mimic the carboxylate group in biological molecules, allowing it to bind to enzymes or receptors. This binding can inhibit the activity of the target enzyme or receptor, leading to various biological effects. The specific pathways involved depend on the particular application and target of the compound.

Comparison with Similar Compounds

    4-(2-Oxopropyl)-1H-1,2,3-triazole: Another heterocyclic compound with similar structural features.

    4-(2-Oxopropyl)-1H-pyrazole: Contains a pyrazole ring instead of a tetrazole ring.

    4-(2-Oxopropyl)-1H-imidazole: Contains an imidazole ring.

Uniqueness: 4-(2-Oxopropyl)-1H-tetrazol-5-one is unique due to the presence of the tetrazole ring, which imparts specific chemical and biological properties. The tetrazole ring is more stable and less prone to hydrolysis compared to other heterocycles, making it a valuable scaffold in drug design and other applications.

Properties

IUPAC Name

4-(2-oxopropyl)-1H-tetrazol-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O2/c1-3(9)2-8-4(10)5-6-7-8/h2H2,1H3,(H,5,7,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPSCHLGKPUGLFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1C(=O)NN=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202415-39-2
Record name 1-(2-oxopropyl)-2,5-dihydro-1H-1,2,3,4-tetrazol-5-one
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